molecular formula C12H13NO2 B3350735 4-(1H-Indol-2-yl)butanoic acid CAS No. 29873-09-4

4-(1H-Indol-2-yl)butanoic acid

Cat. No.: B3350735
CAS No.: 29873-09-4
M. Wt: 203.24 g/mol
InChI Key: LBLSRDDHGILUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-2-yl)butanoic acid is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products, including plant hormones and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-2-yl)butanoic acid typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the use of palladium-catalyzed coupling reactions to form the indole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-(1H-Indol-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in plant growth and development, particularly as a precursor to plant hormones like indole-3-acetic acid.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to indole-3-acetic acid, a plant hormone that regulates various aspects of plant growth and development. In medicinal applications, it may interact with enzymes and receptors involved in inflammation, cancer, and microbial infections, leading to its therapeutic effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone used in rooting powders for plant propagation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness: 4-(1H-Indol-2-yl)butanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(1H-indol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLSRDDHGILUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Microtiter plates (Nunc, Sweden) coated with anti-indoleacetic acid polyclonal antibodies (described above) were used. A mixture of 100 μl of the enzyme conjugate (Indole-3-butyric acid-AP conjugate, prepared as described above, and diluted 1:10,000 in TBS) and 100 μl of skatole solution (either in TBS or in 10% porcine serum solution) of a number of dilutions was added to wells in duplicate. The mixture was incubated for 3 hrs. at 4° C. and then washed with saline-Tween solution 3 times (200 μl volume). 200 μl of the substrate solution (1mg/ml in TBS) was added per well and incubated at 37° C. for an hour. The wells were then treated with approximately 50.0 μl of 1N NaOH/well to stop the reaction. Final absorbances were measured.
[Compound]
Name
anti-indoleacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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